molecular formula C8H10N2O2 B103816 2,4-Dimethyl-5-nitroaniline CAS No. 2124-47-2

2,4-Dimethyl-5-nitroaniline

Cat. No. B103816
CAS RN: 2124-47-2
M. Wt: 166.18 g/mol
InChI Key: DUIOVGPUAJSYCD-UHFFFAOYSA-N
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Description

2,4-Dimethyl-5-nitroaniline is a chemical compound that has been studied for its potential in various applications, including its role in non-linear optical properties (NLO). While the provided papers do not directly discuss 2,4-Dimethyl-5-nitroaniline, they do provide insights into closely related compounds, such as 2-amino-4-nitroaniline and derivatives of N,N-dimethyl-4-nitroaniline, which can offer valuable information about the structural and electronic characteristics that might be similar in 2,4-Dimethyl-5-nitroaniline.

Synthesis Analysis

The synthesis of related nitroaniline compounds typically involves nitration reactions and the introduction of various functional groups to the aniline structure. Although the exact synthesis of 2,4-Dimethyl-5-nitroaniline is not detailed in the provided papers, the methodologies used for similar compounds could be applicable. For instance, the synthesis of 2-amino-4-nitroaniline might involve steps such as nitration and subsequent reduction processes .

Molecular Structure Analysis

The molecular structure of nitroaniline derivatives has been extensively studied due to their relevance in NLO applications. For example, the crystal structure of a complex containing 2-methyl-4-nitroaniline shows that nitroaniline molecules can stack above and below guanine-cytosine pairs in a duplex structure, indicating potential intermolecular interactions that could be present in 2,4-Dimethyl-5-nitroaniline as well . Additionally, the structure of N,N-dimethyl-4-nitroaniline derivatives has been analyzed, revealing that the dimethylamino groups adopt a trigonal-pyramidal configuration and are significantly turned with respect to the ring plane in ortho-substituted molecules .

Chemical Reactions Analysis

The reactivity of nitroaniline compounds can be influenced by the presence of substituents on the aromatic ring. The papers suggest that the introduction of substituents can affect the electron density distribution and the resonance forms of the molecule . This implies that 2,4-Dimethyl-5-nitroaniline may also exhibit unique reactivity patterns depending on the electronic effects of the methyl and nitro groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitroaniline derivatives are closely tied to their molecular structure. For instance, 2-amino-4-nitroaniline has been found to crystallize in a noncentrosymmetric space group, which is significant for its NLO properties . The electronic structure, as indicated by UV-vis and IR spectroscopy, suggests a quinoide-like structure in the ground state, which could be indicative of the properties of 2,4-Dimethyl-5-nitroaniline as well. The presence of nitro and amino groups is known to influence the electronic properties and could lead to significant charge-transfer bands and shifts in UV-vis spectra .

Scientific Research Applications

Piezoelectric and Optical Properties

2,4-Dimethyl-5-nitroaniline, as part of the N,N-dimethyl-4-nitroaniline family, has been studied for its piezoelectric properties. In a study, highly aligned poly-l-lactic acid polymer microfibers with embedded N,N-dimethyl-4-nitroaniline nanocrystals were created using electrospinning. These fibers displayed an exceptionally high piezoelectric output response and solid-state blue fluorescence, making them promising for energy harvesting and emission applications (Baptista et al., 2022).

Crystallographic Studies

Crystallographic studies of N,N-dimethyl-4-nitroaniline and its derivatives have provided insights into molecular interactions and structures, challenging the classical concept of through-resonance in p-nitroaniline and its derivatives (Krygowski & Maurin, 1989).

Solid-State NMR Spectroscopy

The solid-state 13C NMR spectra of compounds like 2,6-dimethyl-3-nitroaniline, a related compound, have been used to analyze line broadening or asymmetric doublet patterns, which are crucial for understanding the structural properties of organic compounds (Naito et al., 1982).

Dyeing Performance

2,4-Dimethyl-5-nitroaniline-related compounds have been utilized in the synthesis of dyes. For instance, 4-(2-Aminmo-5-nitro-phenylazo)-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one, derived from 4-nitroaniline, demonstrated effective dyeing performance on cotton fabrics (Jarad, 2016).

DNA Conformation Studies

N,N-dimethyl-4-nitroaniline has been used in the study of DNA conformation. In a particular study, a crystalline complex containing 2-methyl-4-nitroaniline ethylene dimethylammonium hydrobromide and 5-iodocytidylyl (3'-5')guanosine revealed significant insights into the structure of DNA (Vyas et al., 1984).

Analytical Chemistry Applications

In analytical chemistry, compounds like 4-nitroaniline and 2,4-dinitroaniline have been used in the development of fluorescent molecularly imprinted nanoparticles for the detection of nitroaromatic compounds. This approach demonstrates potential for the development of optical sensors (Elbelazi et al., 2019).

Safety And Hazards

2,4-Dimethyl-5-nitroaniline is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled. It may cause damage to organs through prolonged or repeated exposure. It is harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

2,4-dimethyl-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5-3-6(2)8(10(11)12)4-7(5)9/h3-4H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUIOVGPUAJSYCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00281150
Record name 2,4-Dimethyl-5-nitroaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethyl-5-nitroaniline

CAS RN

2124-47-2
Record name 2124-47-2
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Record name 2,4-Dimethyl-5-nitroaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-DIMETHYL-5-NITROANILINE
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Synthesis routes and methods I

Procedure details

To a mixture of 2,4-dimethylaniline (10 mmol) in 5 mL of conc. H2SO4, fuming HNO3 (90%; 0.6 mL) was added dropwise at 0° C. The resulting mixture was stirred for 12 h at RT and then slowly poured into ice. The solid was collected by filtration and dried to yield 2,4-dimethyl-5-nitroaniline as a yellow solid.
Quantity
10 mmol
Type
reactant
Reaction Step One
Name
Quantity
0.6 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Conc. nitric acid (33 g) was added dropwise over 3 h to a stirred solution of m-xylidine (40 g, 0.33 mmol) in conc. sulfuric acid (400 g) at <15° C. After complete addition the reaction was stirred at 15° C. for 1 h then poured onto ice (600 mL), stirred for 30 min and filtered The yellow filter-cake was neutralised with saturated aqueous sodium hydrogen carbonate solution (500 mL) and extracted with ethyl acetate (3×200 mL). The combined organic extracts were dried (Magnesium sulfate), filtered and the solvent removed under vacuum to leave a crude solid. The solid was recrystalised (ethanol-water) to give the product as an orange solid (39 g, 71%, contains 20% di-nitro). IR νmax (Nujol)/cm−1 3469, 3386, 3239, 2956, 2925, 2855, 1719, 1636, 1514, 1461, 1377, 1339, 1297, 1273, 1222, 1170, 1034, 992, 885, 870, 849, 805, 758, 745, 723, 640, 607 and 571; NMR δH (400 MHz; CDCl3) 7.15 (1H, s), 6.87 (1H, s), 4.99 (2H, br. s), 2.21 (3H, s), 1.97(3H, s).
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
400 g
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of N-(2,4-dimethyl-5-nitrophenyl)acetamide, water (24 mL), concentrated sulfuric acid (12 mL), and ethanol (120 mL) was heated at reflux under an atmosphere of nitrogen for 4 hours. The ethanol was evaporated under reduced pressure and the residue partitioned between ethyl acetate (250 mL) and brine (150 mL). The brine solution was reextracted with ethyl acetate. The combined ethyl acetate extracts were then dried over magnesium sulfate. Evaporation afforded a crude product which was flash chromatographed on silica and eluted with ethyl acetate:hexane (1:4) to afford 4.63 g as a pale yellow solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,4-Dimethyl-5-nitroaniline
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Reactant of Route 6
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2,4-Dimethyl-5-nitroaniline

Citations

For This Compound
15
Citations
R Adams, KR Brower - Journal of the American Chemical Society, 1956 - ACS Publications
The action of lead tetraacetate on N-benzenesulfonyl-2, 4, 6-trimethylanilme and N-benzenesulfonyl-2, 4-dimethylaniline produces 2, 4, 6-trimethyl-and 2, 4-dimethyl-o-…
Number of citations: 9 pubs.acs.org
JT Shaw, WL Corbett, GD Cuny… - Journal of …, 1991 - Wiley Online Library
The reaction of 7,9‐dibromo‐5‐tribromornethyl‐2‐t‐butyl‐4‐cyano‐1,3,6,9b‐tetraazaphenalene (1a) with p‐toluidine is shown to give 4,6‐dibromo‐2‐t‐butyl‐8,13‐dihydro‐13‐imino‐11…
Number of citations: 1 onlinelibrary.wiley.com
Y Liu, Y Ding, H Gou, X Huang, G Zhang, Q Zhang… - Nanoscale, 2018 - pubs.rsc.org
The synthesis of well-defined light-element-derived quantum dots (LEQDs) with advanced optical properties under mild conditions is highly desirable yet challenging. Here, a …
Number of citations: 23 pubs.rsc.org
WJ Criddle, GP Ellis, WJ Criddle, GP Ellis - Qualitative Organic Chemical …, 1967 - Springer
1. In each table the compounds are listed in the order of increasing boiling point if they are liquids or solids melting below 40. Compounds which melt at 40 or above are divided from the …
Number of citations: 0 link.springer.com
X Zhao, W Schwack - Toxicological & Environmental Chemistry, 2000 - Taylor & Francis

The photolysis of musk ketone in cyclohexane and methanol afforded several cyclization products while the product spectrum in cyclohexene and squalene was characterized by an …

Number of citations: 2 www.tandfonline.com
N Kornblum - Org. React, 1944 - sciencemadness.org
The replacement of an aromatic primary amino group by hydrogen is usually effected by reduction of the diazonium salt derived from the amine. ArNH2->• ArN2+X--* ArH+ N2+ HX It is …
Number of citations: 105 www.sciencemadness.org
H Yao - 1992 - dam-oclc.bac-lac.gc.ca
The preparations of some isomeric benzo [c, d'] diisothiazole derivatives had not previously synthesized were investigated. The approach to the benzo [1, 2-c: 54-d] diisothiazole system …
Number of citations: 0 dam-oclc.bac-lac.gc.ca
WJ Criddle - 2013 - books.google.com
The identification of organic compounds has long been an important part of the training of chemists. The main purpose of this type of work is to familiarize the student with the reactions …
Number of citations: 6 books.google.com
C Fonteneau, S Pensec, L Bouteiller - Polymer Chemistry, 2014 - pubs.rsc.org
We report a modular synthesis method toward precisely defined hydrogen-bonded polyacrylates. Various stickers are built into difunctional ATRP (Atom Transfer Radical Polymerization…
Number of citations: 15 pubs.rsc.org
T Choisnet, D Canevet, M Sallé, C Lorthioir… - ACS …, 2021 - ACS Publications
Janus nanocylinders exhibit nanometric dimensions, a high aspect ratio, and two faces with different chemistries (Janus character), making them potentially relevant for applications in …
Number of citations: 8 pubs.acs.org

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